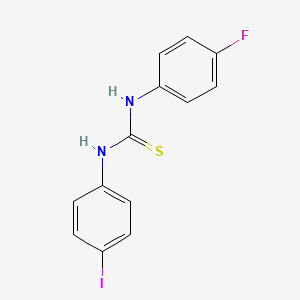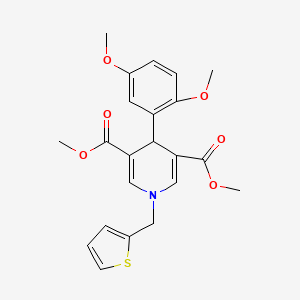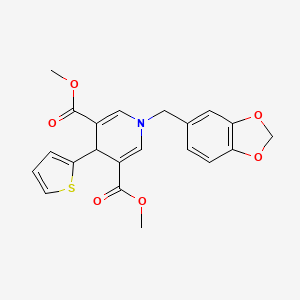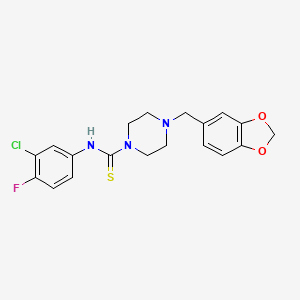![molecular formula C21H21N3OS B3613456 N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B3613456.png)
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea
Vue d'ensemble
Description
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea, also known as PCP-PI, is a synthetic compound that has been studied for its potential use in scientific research. PCP-PI is a derivative of phencyclidine (PCP), a dissociative anesthetic that was first developed in the 1950s. PCP-PI has been found to have a similar mechanism of action to PCP, but with fewer side effects and a longer duration of action.
Mécanisme D'action
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the activity of the receptor. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in learning and memory. This compound also acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. This compound has also been found to increase the release of dopamine, which is involved in reward and motivation. In addition, this compound has been found to decrease the release of glutamate, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea in lab experiments is that it has a longer duration of action compared to PCP. This allows for longer experiments to be conducted without the need for repeated dosing. Additionally, this compound has fewer side effects compared to PCP, which makes it a safer compound to work with. One limitation of using this compound is that it is a relatively new compound, and more research needs to be done to fully understand its effects.
Orientations Futures
There are a number of future directions for research on N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have an effect on the opioid system, which makes it a potential candidate for the treatment of opioid addiction. Additionally, more research needs to be done to fully understand the biochemical and physiological effects of this compound, and how it can be used to further our understanding of the brain.
Applications De Recherche Scientifique
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the NMDA receptor, which is involved in learning and memory. This compound has also been found to have an effect on the dopamine system, which is involved in reward and motivation.
Propriétés
IUPAC Name |
1-methyl-3-(1-phenylcyclopropyl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-24(14-19-22-18(15-26-19)16-8-4-2-5-9-16)20(25)23-21(12-13-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVEWGXRQFFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C2=CC=CC=C2)C(=O)NC3(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide](/img/structure/B3613382.png)
![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B3613390.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B3613395.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide](/img/structure/B3613408.png)
![1-[(5-bromopentyl)oxy]-4-methylbenzene](/img/structure/B3613412.png)



![4-[(dimethylamino)sulfonyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613445.png)
![7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3613458.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3613469.png)
![N-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3613476.png)
![ethyl 4-{[(4-fluorophenyl)(isobutyryl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3613482.png)